1,5-Naphthyridin-3-amine;dihydrochloride
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Overview
Description
1,5-Naphthyridin-3-amine;dihydrochloride is a heterocyclic compound that belongs to the naphthyridine family. These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings. The presence of nitrogen atoms in the ring system imparts unique chemical and biological properties to these compounds. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .
Mechanism of Action
Target of Action
1,5-Naphthyridin-3-amine;dihydrochloride is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry due to their wide variety of biological activities . .
Mode of Action
It is known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Biochemical Pathways
1,5-naphthyridines are known to interact with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant . It is also known to inhibit CYP1A2 and CYP3A4 .
Result of Action
1,5-naphthyridines are known to exhibit a great variety of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-naphthyridines, including 1,5-Naphthyridin-3-amine;dihydrochloride, can be achieved through several classical synthetic protocols. Some of the well-known methods include the Friedländer, Skraup, and Semmler-Wolff reactions . For instance, the Skraup quinoline synthesis involves the condensation of 3-aminopyridine with glycerol in the presence of an oxidizing agent and an acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale adaptations of these synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthyridin-3-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-alkylated, N-acylated, and N-oxide derivatives, which have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
1,5-Naphthyridin-3-amine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Another isomer with a different arrangement of nitrogen atoms in the ring system.
Quinoline: A related compound with a single nitrogen atom in the ring system.
Isoquinoline: Similar to quinoline but with a different nitrogen atom position.
Uniqueness
1,5-Naphthyridin-3-amine;dihydrochloride is unique due to its specific arrangement of nitrogen atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
1,5-naphthyridin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3.2ClH/c9-6-4-8-7(11-5-6)2-1-3-10-8;;/h1-5H,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMRGFQNQZMKJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)N)N=C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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